3,3',6,6'-Tetrabromo-9,9'-bicarbazole
Overview
Description
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole is a bicarbazole compound characterized by the presence of four bromine atoms at the 3,3’,6,6’ positions. This compound is known for its unique butterfly-shaped structure formed by the nitrogen-nitrogen bonding at the 9,9’ positions. It is commonly used as a building block in organic synthesis and has applications in various fields such as materials science, chemistry, and industry .
Preparation Methods
The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole typically involves the reaction of 3,6-dibromocarbazole with suitable reagents under controlled conditions. One common method involves the use of potassium permanganate in acetone, where the reaction is carried out at elevated temperatures to achieve the desired product . The reaction conditions are as follows:
Reagents: 3,6-dibromocarbazole, potassium permanganate, acetone
Conditions: Reflux at 60-65°C for 5-6 hours
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole has a wide range of applications in scientific research:
Materials Science: The compound is utilized in the development of flame retardant materials, energy storage devices, and sensors.
Biology and Medicine:
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole primarily involves its ability to form stable covalent bonds with other molecules. The bromine atoms at the 3,3’,6,6’ positions facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis. The nitrogen-nitrogen bonding at the 9,9’ positions contributes to its stability and unique structural properties .
Comparison with Similar Compounds
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole can be compared with other similar compounds such as:
3,6-Dibromocarbazole: A precursor in the synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole.
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: Another compound with similar bromine substitution but different structural properties.
9,9’-Bi-9H-carbazole: A related bicarbazole compound without bromine substitution.
The uniqueness of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole lies in its specific bromine substitution pattern and the resulting structural and chemical properties that make it a valuable compound in various applications .
Properties
IUPAC Name |
3,6-dibromo-9-(3,6-dibromocarbazol-9-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Br4N2/c25-13-1-5-21-17(9-13)18-10-14(26)2-6-22(18)29(21)30-23-7-3-15(27)11-19(23)20-12-16(28)4-8-24(20)30/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQOHZSJWNVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Br4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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